molecular formula C15H19NO8 B026196 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside CAS No. 29781-32-6

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside

Cat. No.: B026196
CAS No.: 29781-32-6
M. Wt: 341.31 g/mol
InChI Key: FMELJKWGVVVNFM-RGDJUOJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO8 and its molecular weight is 341.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Analysis

Nitrophenols, including compounds related to 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, are significant in environmental science. They are often analyzed due to their occurrence in the atmosphere and their formation through various processes, including combustion and pesticide hydrolysis. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying nitrophenols in environmental samples (Harrison et al., 2005).

Chemical Synthesis and Protective Groups

In synthetic chemistry, nitrophenyl derivatives serve as photosensitive protecting groups. Their application is still in the developmental stage but shows promise for future advancements in synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Adsorption Studies

Studies on the adsorption behavior of nitrophenols, including 4-nitrophenol, on activated carbon from various media are crucial for understanding their environmental fate and designing treatment processes for contaminated water and soil (Kumar et al., 2007).

Antioxidant Activity Analysis

The analysis of antioxidant activity often involves nitrophenol derivatives as standards or comparators. Various assays are used to determine the antioxidant capacity of compounds, highlighting the relevance of nitrophenols in studies related to oxidative stress and potential therapeutic applications (Munteanu & Apetrei, 2021).

Safety and Hazards

When handling 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is the enzyme α-galactosidase . This enzyme plays a crucial role in the hydrolysis of α-galactosides, which are components of certain complex carbohydrates.

Mode of Action

This compound acts as a substrate for α-galactosidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the production of 4-nitrophenol and galactose .

Biochemical Pathways

The compound’s interaction with α-galactosidase affects the glycosidase activity within the biochemical pathway . The hydrolysis of the compound leads to the release of galactose, which can then enter glycolysis, a central metabolic pathway. The other product, 4-nitrophenol, is a phenolic compound that may undergo further metabolic transformations.

Result of Action

The hydrolysis of this compound by α-galactosidase results in the production of galactose and 4-nitrophenol . This reaction can be used to measure the activity of α-galactosidase, making the compound useful in diagnostic practices .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside has been shown to be a substrate for various enzymes such as beta-galactosidase and alpha-L-fucosidase . Its hydrolysis by beta-galactosidase produces 4-nitrophenol and galactose, while its hydrolysis by alpha-L-fucosidase produces 4-nitrophenol and L-fucose .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a substrate for specific enzymes. The compound is hydrolyzed by these enzymes, leading to the production of 4-nitrophenol and other products

Metabolic Pathways

It is known to interact with certain enzymes during hydrolysis , but the full range of its interactions with enzymes and cofactors, as well as its effects on metabolic flux or metabolite levels, are areas for further study.

Properties

IUPAC Name

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELJKWGVVVNFM-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512595
Record name 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29781-32-6
Record name 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29781-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Reactant of Route 5
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Reactant of Route 6
Reactant of Route 6
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.